Wx-671

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

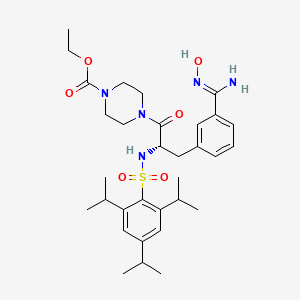

Structure

2D Structure

Properties

CAS No. |

590368-25-5 |

|---|---|

Molecular Formula |

C32H47N5O6S |

Molecular Weight |

629.8 g/mol |

IUPAC Name |

ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)29(17-24-10-9-11-25(16-24)20-33-35-40)34-44(41,42)30-27(22(4)5)18-26(21(2)3)19-28(30)23(6)7/h9-11,16,18-23,29,34-35,40H,8,12-15,17H2,1-7H3/b33-20+/t29-/m0/s1 |

InChI Key |

CYCFEEXTLQGJEL-XEOXDSMQSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Wx-671 (Upamostat): An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wx-671, also known as Upamostat, is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1. Developed initially as a targeted inhibitor of the urokinase-type plasminogen activator (uPA) system, its mechanism of action is now understood to be broader, encompassing the inhibition of several trypsin-like serine proteases. This dual-targeting capability positions this compound as a compelling candidate for therapeutic intervention in oncology and potentially in virology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies that have elucidated its function.

Introduction

The progression of malignant tumors is intrinsically linked to the proteolytic degradation of the extracellular matrix (ECM), a critical step for local invasion and distant metastasis. The urokinase-type plasminogen activator (uPA) system is a key enzymatic cascade implicated in this process. Elevated levels of uPA and its receptor (uPAR) are correlated with poor prognosis in various cancers. This compound was designed to disrupt this pathological process by inhibiting the catalytic activity of uPA. Subsequent research has revealed a more complex and multifaceted mechanism of action, involving the inhibition of other critical serine proteases.

Pharmacokinetics and Metabolism

This compound is administered as an oral prodrug and is readily absorbed. In the body, it undergoes reductive conversion to its pharmacologically active metabolite, WX-UK1. This metabolic activation is crucial for its therapeutic effect.

Bioavailability and Distribution

Studies in both animal models and humans have demonstrated that oral administration of this compound leads to systemic exposure to the active metabolite, WX-UK1. A notable characteristic of WX-UK1 is its accumulation in tissue, with concentrations significantly exceeding those in plasma. In a study involving patients with head and neck squamous cell carcinoma, tissue levels of WX-UK1 were found to be approximately 10- to 15-fold higher than in plasma.

Molecular Mechanism of Action

The therapeutic effects of this compound are mediated by its active metabolite, WX-UK1, which functions as a competitive inhibitor of several S1 trypsin-like serine proteases.

Primary Target: The Urokinase-Type Plasminogen Activator (uPA) System

The central mechanism of action of WX-UK1 is the inhibition of the uPA system. uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, has a broad substrate specificity, leading to the degradation of various components of the ECM, including fibrin, fibronectin, and laminin. This proteolytic cascade is essential for tumor cells to breach the basement membrane and invade surrounding tissues.

By inhibiting uPA, WX-UK1 effectively blocks this cascade, thereby reducing the invasive and metastatic potential of cancer cells.

Broader Serine Protease Inhibition Profile

While initially developed as a uPA inhibitor, subsequent studies have revealed that WX-UK1 is a potent inhibitor of a range of other human trypsin-like serine proteases. This broad-spectrum activity may contribute to its overall anti-cancer effects and suggests potential for off-target activities.

Table 1: Inhibitory Activity of WX-UK1 Against a Panel of Human Serine Proteases

| Protease | Inhibition Constant (Ki) |

| uPA (urokinase-type Plasminogen Activator) | ~0.41 - 1 µM[1] |

| Trypsin-1 | Low nanomolar range[2] |

| Trypsin-2 | Low nanomolar range[2] |

| Trypsin-3 | 19 nM[2] |

| Trypsin-6 | Low nanomolar range[2] |

| Matriptase-1 | Low nanomolar range[2] |

| Plasmin | Sub-micromolar to low micromolar range[3] |

| Thrombin | Sub-micromolar to low micromolar range[3] |

Impact on Cellular Signaling Pathways

The inhibition of the uPA/uPAR system by WX-UK1 has downstream effects on intracellular signaling pathways that regulate cell proliferation, migration, and survival. The uPA/uPAR complex can interact with other cell surface receptors, such as integrins and receptor tyrosine kinases, to activate pro-tumorigenic signaling cascades.

The uPA/uPAR Signaling Cascade

Binding of uPA to its receptor, uPAR, not only localizes proteolytic activity to the cell surface but also initiates intracellular signaling. This can lead to the activation of pathways such as the PI3K-Akt and Ras-Raf-MEK-ERK pathways, which promote cell growth and survival. By inhibiting uPA, WX-UK1 can indirectly attenuate these pro-survival signals.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Serine Protease Inhibition Assay

This assay is used to determine the inhibitory potency (Ki or IC50) of WX-UK1 against a panel of serine proteases.

-

Materials:

-

Purified recombinant human serine proteases (e.g., uPA, trypsin, matriptase).

-

Specific chromogenic or fluorogenic peptide substrates for each protease.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength).

-

WX-UK1 dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader.

-

-

Protocol:

-

Prepare serial dilutions of WX-UK1 in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the serine protease to each well.

-

Add the different concentrations of WX-UK1 or vehicle control to the wells containing the enzyme.

-

Incubate the plate for a predetermined time to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the specific substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Cell Invasion Assay (Matrigel Invasion Chamber)

This assay assesses the ability of WX-UK1 to inhibit cancer cell invasion through a basement membrane matrix.[4][5]

-

Materials:

-

Cancer cell lines (e.g., FaDu, HeLa, MDA-MB-231).

-

Boyden chambers with porous membranes (e.g., 8 µm pores).

-

Matrigel basement membrane matrix.

-

Cell culture medium with and without chemoattractant (e.g., fetal bovine serum).

-

WX-UK1.

-

Staining solution (e.g., crystal violet).

-

-

Protocol:

-

Coat the upper surface of the Boyden chamber membranes with a thin layer of Matrigel and allow it to solidify.

-

Seed cancer cells in serum-free medium in the upper chamber. Add different concentrations of WX-UK1 to the upper chamber.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the chambers for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Compare the number of invading cells in the WX-UK1-treated groups to the control group.

-

In Vivo Orthotopic Tumor and Metastasis Model

This in vivo model evaluates the efficacy of orally administered this compound in inhibiting primary tumor growth and metastasis in a clinically relevant setting.

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) for human cancer cell lines.

-

Syngeneic models (e.g., BN472 rat mammary carcinoma in Brown Norwegian rats) for species-specific cancer cells.[3]

-

-

Cell Lines:

-

Pancreatic cancer cell lines (e.g., BxPC-3, Panc-1).

-

Breast cancer cell lines (e.g., MDA-MB-231, BN472).[3]

-

-

Protocol:

-

Orthotopic Implantation: Surgically implant cancer cells into the corresponding organ of the animal (e.g., pancreas for pancreatic cancer, mammary fat pad for breast cancer).

-

Tumor Growth Monitoring: Monitor primary tumor growth over time using calipers or in vivo imaging (e.g., bioluminescence or fluorescence imaging if using labeled cells).

-

Treatment: Once tumors are established, randomize animals into treatment and control groups. Administer this compound orally at different dose levels daily. The control group receives a vehicle.

-

Endpoint Analysis: At the end of the study, euthanize the animals and perform the following:

-

Excise and weigh the primary tumor.

-

Harvest relevant organs (e.g., lungs, liver, lymph nodes) to assess for metastases.

-

Quantify metastases by counting surface nodules or through histological analysis.

-

-

Statistical Analysis: Compare tumor growth and metastatic burden between the this compound-treated and control groups.

-

Clinical Investigations

This compound has been evaluated in several clinical trials for various solid tumors, primarily in combination with standard-of-care chemotherapy.

Pancreatic Cancer

Phase II clinical trials have investigated this compound in combination with gemcitabine (B846) for patients with locally advanced, non-resectable pancreatic cancer. These studies aimed to assess the anti-tumor activity and safety of the combination.[6]

Breast Cancer

This compound has also been studied in combination with capecitabine (B1668275) for first-line treatment of HER2-negative metastatic breast cancer.

COVID-19

More recently, due to its inhibitory effect on host serine proteases like TMPRSS2, which are essential for SARS-CoV-2 viral entry, this compound (Upamostat) has been investigated as a potential treatment for COVID-19.

Conclusion

This compound (Upamostat) is a promising anti-cancer agent with a well-defined, albeit broad, mechanism of action. Its ability to inhibit the uPA system, a key driver of tumor invasion and metastasis, provides a strong rationale for its clinical development. The additional inhibition of other serine proteases may contribute to its therapeutic efficacy but also warrants careful consideration of potential off-target effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other serine protease inhibitors in the context of cancer and other diseases. Further research is necessary to fully delineate the contribution of each inhibited protease to the overall clinical activity of this compound and to identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Upamostat's Inhibition of the uPA Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upamostat (WX-671) is an orally bioavailable prodrug of the active serine protease inhibitor, WX-UK1.[1][2] Its primary therapeutic action is the inhibition of the urokinase-type plasminogen activator (uPA) system, a critical pathway implicated in tumor invasion and metastasis.[1] This technical guide provides an in-depth overview of the upamostat-mediated inhibition of the uPA pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

The uPA System: A Key Driver of Metastasis

The urokinase-type plasminogen activator (uPA) system is a complex enzymatic cascade that plays a pivotal role in the degradation of the extracellular matrix (ECM), a crucial step in cancer cell invasion and the formation of new blood vessels (angiogenesis).[2][3] The central components of this system are the serine protease uPA and its cell surface receptor, the urokinase plasminogen activator receptor (uPAR).

The binding of pro-uPA (the inactive zymogen) to uPAR localizes the proteolytic activity to the cell surface. This binding facilitates the conversion of pro-uPA to its active form, uPA.[4] Active uPA then catalyzes the conversion of plasminogen to plasmin, a broad-spectrum protease. Plasmin directly degrades components of the ECM and activates matrix metalloproteinases (MMPs), which further contribute to ECM degradation, paving the way for tumor cell migration and invasion.[2][4]

Mechanism of Action: Upamostat and WX-UK1

Upamostat is readily absorbed upon oral administration and is converted in the body to its active metabolite, WX-UK1.[1][5] WX-UK1 is a potent, small-molecule inhibitor of several S1 trypsin-like serine proteases, with a primary target being uPA.[2][6] By directly binding to the active site of uPA, WX-UK1 blocks its enzymatic activity, thereby preventing the conversion of plasminogen to plasmin.[7] This disruption of the proteolytic cascade inhibits the degradation of the ECM, ultimately suppressing tumor cell invasion and metastasis.[1][8]

Signaling Pathway of uPA and Inhibition by Upamostat (WX-UK1)

Caption: The uPA signaling pathway and the inhibitory action of Upamostat's active metabolite, WX-UK1.

Quantitative Data: Inhibitory Activity of WX-UK1

The efficacy of a serine protease inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The following tables summarize the known inhibitory activities of WX-UK1 against its primary target, uPA, and other related serine proteases.

| Target Protease | Inhibition Constant (Ki) | Reference(s) |

| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [7] |

| Target Protease | IC50 | Cell Line/System | Reference(s) |

| Urokinase-type Plasminogen Activator (uPA) | 90 nM | Purified human uPA | [9] |

| WX-UK1 (self-inhibition) | ~83 µM | HuCCT1 Cholangiocarcinoma cells | [6][10] |

Note: While upamostat primarily targets uPA, its active form WX-UK1 also exhibits inhibitory activity against other serine proteases, such as trypsin, which may contribute to its overall therapeutic effect and potential off-target effects.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of upamostat and its active metabolite, WX-UK1.

In Vitro uPA Inhibition Assay (Chromogenic)

This assay directly measures the inhibitory effect of WX-UK1 on the enzymatic activity of purified uPA.

Materials:

-

Recombinant human uPA enzyme

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

WX-UK1 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare WX-UK1 Dilutions: Prepare a serial dilution of WX-UK1 in the assay buffer. Include a vehicle control containing the same concentration of DMSO as the highest WX-UK1 concentration.

-

Plate Setup: Add 20 µL of each WX-UK1 dilution or vehicle control to the wells of a 96-well plate.

-

Enzyme Addition: Add 60 µL of assay buffer containing purified human uPA to each well.

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add 20 µL of the chromogenic uPA substrate to each well to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every 5 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of WX-UK1. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro uPA Inhibition Assay

Caption: A typical workflow for determining the in vitro inhibitory activity of WX-UK1 on uPA.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of upamostat in a patient-derived xenograft (PDX) model.[6]

Materials:

-

Upamostat

-

Vehicle (e.g., phosphate (B84403) buffer)

-

Immunocompromised mice (e.g., NOD/SCID)

-

Patient-derived tumor tissue

-

Matrigel

-

Surgical instruments

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Implantation:

-

Mince fresh tumor tissue into small fragments (approximately 1 x 2 mm).

-

Coat the tumor fragments with Matrigel.

-

Surgically implant the Matrigel-coated tumor fragments into the subcutaneous flank of each mouse.[1]

-

Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

-

Animal Randomization: Once tumors have reached the desired size, randomize the mice into treatment and control groups.

-

Drug Administration:

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice according to approved protocols.

-

Excise the tumors and record their final weight.

-

Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, pharmacokinetic analysis).

-

Workflow for In Vivo Xenograft Study

Caption: A generalized workflow for assessing the in vivo efficacy of upamostat in a tumor xenograft model.

Conclusion

Upamostat, through its active metabolite WX-UK1, is a potent inhibitor of the uPA system, a key pathway in cancer progression. By blocking the proteolytic cascade initiated by uPA, upamostat effectively reduces tumor cell invasion and metastasis in preclinical models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of upamostat and other uPA inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Prodrug WX-671: A Technical Guide to its Activation and Therapeutic Action

For Immediate Release

A Comprehensive Overview for the Scientific Community

This technical guide provides an in-depth analysis of the orally bioavailable prodrug WX-671, also known as Upamostat or Mesupron, and its activation to the potent serine protease inhibitor, WX-UK1. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the activation mechanism, therapeutic rationale, and experimental methodologies associated with this promising anti-cancer agent.

Introduction

This compound is a second-generation, 3-amidinophenylalanine-derived prodrug designed to target the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.[1][2] Upon oral administration, this compound undergoes metabolic conversion to its active form, WX-UK1, which exhibits potent inhibitory activity against several serine proteases, most notably uPA.[1][3] The inhibition of the uPA system by WX-UK1 represents a targeted therapeutic strategy to impede cancer progression, particularly in solid tumors such as breast, gastric, colon, and pancreatic cancers.[4][5][6]

The Urokinase Plasminogen Activator (uPA) System: A Target for Anti-Metastatic Therapy

The uPA system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a fundamental process for cell migration and tissue remodeling.[7][8] In the context of cancer, the overexpression of uPA is strongly correlated with increased tumor malignancy and poor patient prognosis.[8]

The key components of this system include:

-

Urokinase-type Plasminogen Activator (uPA): A serine protease that converts the zymogen plasminogen into the active protease plasmin.[8]

-

Plasminogen: An inactive precursor that, once activated to plasmin, degrades various ECM proteins.[8]

-

Plasmin: A broad-spectrum protease that directly degrades the ECM and activates other proteases, such as matrix metalloproteinases (MMPs), further promoting tissue degradation.[9]

By catalyzing the conversion of plasminogen to plasmin, uPA initiates a proteolytic cascade that facilitates tumor cell invasion into surrounding tissues and their entry into the vasculature, leading to metastasis.[7][10] Therefore, inhibiting uPA activity is a rational approach to suppress cancer cell invasion and metastatic spread.

Prodrug Activation: From this compound to WX-UK1

The conversion of the prodrug this compound to the active inhibitor WX-UK1 is a crucial step for its therapeutic efficacy. This compound is an amidoxime (B1450833) prodrug, containing a hydroxyamidino functional group.[6] Following oral absorption, this group is metabolically reduced to an amidino group, yielding the active compound WX-UK1.[3] This bioactivation is reportedly facilitated by the mitochondrial amidoxime reducing component (mARC) enzyme system.[6]

This prodrug strategy offers the advantage of improved oral bioavailability.[1]

Chemical Structures

| Compound | Chemical Name | Molecular Formula |

| This compound (Upamostat) | (S)-ethyl 4-(3-(3-(N'-hydroxycarbamimidoyl)phenyl)-2-(2,4,6-triisopropylphenylsulfonamido)propanoyl)piperazine-1-carboxylate | C32H47N5O6S |

| WX-UK1 | ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;hydrochloride | C32H48ClN5O5S |

Chemical information sourced from PubChem and other chemical suppliers.[2][4][11]

Mechanism of Action of WX-UK1

The active metabolite, WX-UK1, is a potent inhibitor of uPA, with a reported Ki value of 0.41 μM.[12] WX-UK1 functions as a competitive inhibitor, binding to the active site of uPA and preventing it from converting plasminogen to plasmin.[5] This disruption of the uPA-mediated proteolytic cascade leads to the inhibition of ECM degradation, thereby suppressing tumor cell invasion and metastasis.[4][6] Preclinical studies have demonstrated that WX-UK1 can decrease tumor cell invasion by up to 50% in various cancer cell lines.[12]

The signaling pathway illustrating the mechanism of action is depicted below.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and WX-UK1.

Table 1: Inhibitory Activity of WX-UK1

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| uPA | 0.41 μM | [12] |

Table 2: Pharmacokinetic Parameters of this compound and WX-UK1 in Head and Neck Cancer Patients

| Dose Group | Compound | Cmax (Day 8) | AUClast (Day 8) | Tmax (Day 8) | Tissue Concentration (ng/g) | Reference |

| Low Dose | This compound | - | - | - | 10 - 120 | [3] |

| WX-UK1 | - | - | - | 9 - 297 | [3] | |

| Intermediate Dose | This compound | - | - | - | 10 - 120 | [3] |

| WX-UK1 | - | - | - | 129 - 2480 | [3] | |

| High Dose | This compound | - | - | - | 10 - 120 | [3] |

| WX-UK1 | - | - | - | 242 - 797 | [3] |

Note: Specific Cmax, AUClast, and Tmax values were not provided in a tabular format in the source material but were described as increasing with dose and reaching a steady state by day 8. Tissue concentrations showed variability.[3]

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of this compound and WX-UK1.

In Vitro uPA Inhibition Assay

Objective: To determine the inhibitory potency of WX-UK1 against uPA.

Principle: This assay measures the ability of the inhibitor to block the enzymatic activity of uPA on a chromogenic or fluorogenic substrate.

Materials:

-

Recombinant human uPA

-

Chromogenic or fluorogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

-

WX-UK1 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of WX-UK1 in the assay buffer.

-

In a 96-well plate, add the uPA enzyme to each well.

-

Add the different concentrations of WX-UK1 to the respective wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Add the uPA substrate to all wells to initiate the reaction.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to an appropriate model (e.g., Morrison equation) to determine the Ki value.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of WX-UK1 on the invasive capacity of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel)

-

Cell culture medium with and without serum

-

WX-UK1

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Culture cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of WX-UK1.

-

Add the cell suspension to the upper chamber of the Matrigel-coated Boyden chamber inserts.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Compare the number of invading cells in the WX-UK1-treated groups to the untreated control.

Pharmacokinetic Analysis in Animal Models

Objective: To determine the pharmacokinetic profile of this compound and its conversion to WX-UK1 in vivo.

Materials:

-

Laboratory animals (e.g., rats or mice)

-

This compound formulation for oral administration

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single oral dose of this compound to the animals.

-

Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract this compound and WX-UK1 from the plasma samples.

-

Quantify the concentrations of both compounds in the plasma using a validated LC-MS/MS method.

-

Plot the plasma concentration-time curves for both this compound and WX-UK1.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for investigating prodrug activation and evaluating its anti-invasive effects.

Conclusion

This compound is a rationally designed prodrug that, upon oral administration and subsequent metabolic activation to WX-UK1, effectively inhibits the uPA system. This mechanism of action provides a targeted approach to inhibit key processes in cancer progression, namely tumor invasion and metastasis. The data summarized in this guide, along with the outlined experimental protocols, provide a valuable resource for the scientific community engaged in the research and development of novel anti-cancer therapeutics. Further investigation into the clinical efficacy of this compound in various cancer types is warranted.

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are uPA inhibitors and how do they work? [synapse.patsnap.com]

- 8. Urokinase - Wikipedia [en.wikipedia.org]

- 9. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ethyl 4-[(2S)-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | C32H47N5O6S | CID 9830667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

WX-671: A Technical Overview of a Novel Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WX-671, also known as Upamostat, is an orally bioavailable small molecule investigational drug that functions as a serine protease inhibitor.[1] It is a prodrug that is systemically converted to its active metabolite, WX-UK1.[2] this compound was initially developed to target the urokinase-type plasminogen activator (uPA) system, a key pathway implicated in tumor invasion and metastasis.[1] Subsequent research has revealed a broader inhibitory profile, with potent activity against several other trypsin-like serine proteases. This dual-targeting mechanism has positioned this compound as a candidate for therapeutic intervention in oncology and, more recently, in virology. This technical guide provides a comprehensive overview of the core functions of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

Upon oral administration, this compound is absorbed and metabolized into its active form, WX-UK1.[2] WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases.[3] Its primary therapeutic rationale in oncology is the inhibition of the uPA system. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the conversion of plasminogen to plasmin.[4] Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), which are crucial steps in enabling cancer cell invasion and metastasis.[5][6] By inhibiting uPA, WX-UK1 effectively disrupts this cascade.[1]

Furthermore, WX-UK1 has been shown to be a highly potent inhibitor of several human trypsins.[7] This broader activity is significant as these proteases are also implicated in cancer progression.[7] In the context of viral diseases such as COVID-19, the mechanism of action of serine protease inhibitors like this compound involves the inhibition of host cell proteases, such as Transmembrane Serine Protease 2 (TMPRSS2), which are essential for the priming of the viral spike protein, a necessary step for viral entry into host cells.[8]

Quantitative Inhibitory Profile of WX-UK1

The inhibitory activity of WX-UK1, the active metabolite of this compound, has been characterized against a panel of human serine proteases. The data reveals a potent inhibition of several trypsins, with Ki values in the low nanomolar range, and a sub-micromolar inhibition of uPA.

| Target Protease | Inhibition Constant (Ki) | Reference |

| Trypsin-3 | 19 nM | [7] |

| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM (410 nM) | [9] |

| Other Trypsin-like Proteases | Potent inhibition with Ki values in the low nanomolar range for Trypsin-1, Trypsin-2, Trypsin-6, and Matriptase-1. | [7] |

Signaling Pathways

To visually represent the mechanism of action of this compound, the following diagrams illustrate the uPA signaling pathway in cancer metastasis and the TMPRSS2-mediated viral entry pathway.

Caption: uPA Signaling Pathway and Inhibition by WX-UK1.

Caption: TMPRSS2-Mediated Viral Entry and Inhibition by WX-UK1.

Experimental Protocols

Detailed methodologies are critical for the evaluation of serine protease inhibitors. The following are representative protocols for key in vitro and in vivo assays used in the characterization of this compound.

In Vitro Enzyme Inhibition Assay (Fluorogenic)

This protocol outlines a method to determine the inhibitory activity (IC50 or Ki) of WX-UK1 against a specific serine protease.

Materials:

-

Purified recombinant human serine protease (e.g., uPA, Trypsin)

-

Specific fluorogenic protease substrate

-

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

-

WX-UK1 (dissolved in DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of WX-UK1 in the assay buffer. A vehicle control (DMSO) and a no-enzyme control should be included.

-

In a 96-well plate, add the WX-UK1 dilutions or controls.

-

Add the purified serine protease to all wells except for the no-enzyme control.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.

-

Calculate the reaction velocity for each concentration of WX-UK1.

-

Determine the percentage of enzyme inhibition for each WX-UK1 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

In Vivo Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

This protocol describes a typical workflow for evaluating the in vivo efficacy of this compound in a clinically relevant animal model.[10]

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Patient-derived pancreatic adenocarcinoma tissue

-

Matrigel

-

This compound (Upamostat)

-

Vehicle control (e.g., Phosphate Buffer)

-

Oral gavage needles

-

Calipers

Procedure:

-

PDX Model Establishment:

-

Surgically implant small fragments of fresh human pancreatic tumor tissue, coated in Matrigel, into the subcutaneous flank of each immunodeficient mouse.

-

Allow tumors to grow to a volume of approximately 150-200 mm³.[11]

-

-

Animal Randomization:

-

Randomize mice into a treatment group and a vehicle control group (typically n=5-10 mice per group).

-

-

Drug Preparation and Administration:

-

Data Collection and Endpoint Analysis:

-

Monitor the body weight of each mouse twice weekly to assess for toxicity.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Record the final tumor weight.

-

Tumor tissue can be processed for further histological and molecular analysis.

-

-

Statistical Analysis:

-

Compare tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).

-

Caption: Experimental Workflow for a PDX Mouse Study.

Conclusion

This compound (Upamostat) is a versatile serine protease inhibitor with a well-defined mechanism of action targeting key pathways in cancer progression and viral entry. Its oral bioavailability and dual-targeting profile make it an attractive candidate for further clinical development. The quantitative data on its inhibitory potency against various serine proteases, coupled with established experimental protocols for its evaluation, provide a solid foundation for ongoing and future research in oncology, virology, and other indications where serine protease activity is dysregulated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Wx-671 (Upamostat): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wx-671, also known as Upamostat or Mesupron®, is an orally bioavailable, small-molecule serine protease inhibitor that has been investigated for its therapeutic potential in oncology and virology. It is a prodrug that is systemically converted to its active metabolite, WX-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system and other trypsin-like serine proteases.[1][2] The inhibition of these proteases, which are key mediators of extracellular matrix degradation, is crucial for preventing tumor invasion and metastasis.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Rationale

This strong correlation established the uPA system as a compelling therapeutic target. The initial efforts led to the development of WX-UK1, a potent competitive inhibitor of uPA.[4] However, WX-UK1 demonstrated poor oral bioavailability, limiting its clinical utility.[1][3] To overcome this limitation, this compound was developed as an orally available prodrug of WX-UK1.[1][2] Upon oral administration, this compound is absorbed and subsequently converted to the pharmacologically active WX-UK1.[3]

Mechanism of Action

The therapeutic effect of this compound is mediated by its active metabolite, WX-UK1. The primary mechanism of action is the inhibition of serine proteases, with a notable impact on the uPA system.

Inhibition of the uPA System

WX-UK1 competitively inhibits uPA, preventing the conversion of plasminogen to plasmin.[1][4] Plasmin is a broad-spectrum protease that degrades components of the extracellular matrix and activates matrix metalloproteinases (MMPs), further contributing to tissue remodeling and facilitating tumor cell invasion and metastasis.[5] By blocking this cascade, WX-UK1 reduces the proteolytic activity at the tumor-stroma interface, thereby inhibiting cancer cell migration and invasion.[1]

Broader Serine Protease Inhibition

Subsequent research has revealed that WX-UK1 is a broad-spectrum inhibitor of several trypsin-like serine proteases, exhibiting even greater potency against certain trypsins than against uPA.[6][7] This includes inhibition of human trypsin-1, -2, and -3, and matriptase-1.[6][7] These proteases are also implicated in cancer progression, suggesting that the anti-cancer effects of this compound may be multifactorial.[1]

Antiviral Activity

The inhibitory action of this compound on host cell serine proteases, such as TMPRSS2, has also been explored for its potential antiviral activity.[1] These host proteases are essential for the cleavage of viral spike proteins, a necessary step for the entry of certain viruses, including coronaviruses, into host cells.[1]

Preclinical Development

Pharmacokinetics

Preclinical and clinical studies have elucidated the pharmacokinetic profile of this compound.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~72% | Human | [3] |

| Active Metabolite (WX-UK1) Oral Bioavailability | Virtually none | [3] | |

| Tissue Distribution | WX-UK1 levels are ~1.3-log higher in tumor tissue than this compound and ~2-log higher than plasma levels. | Human (Head and Neck Cancer) | [3] |

| Metabolism | Prodrug (this compound) is converted to the active metabolite (WX-UK1) by the mARC enzyme system in the mitochondria. | [3] | |

| Primary Route of Excretion | Feces | Human | [3] |

Efficacy in Tumor Models

Preclinical studies in various animal models have demonstrated the anti-tumor and anti-metastatic efficacy of this compound. In rat models, this compound was shown to be efficacious at inhibiting tumor growth and spread.[3] It has also demonstrated both anti-metastatic and anti-tumor activity in a pancreatic adenocarcinoma rat model.[8]

Clinical Development

This compound has been evaluated in several clinical trials for various cancer indications, primarily in combination with standard-of-care chemotherapy.

Phase I Studies

Phase I trials in healthy volunteers and patients with advanced head and neck carcinoma confirmed the successful conversion of this compound to its active metabolite WX-UK1 and demonstrated that sustained therapeutic levels of WX-UK1 could be achieved with oral dosing.[3] The treatment was generally well-tolerated, with minor gastrointestinal disorders being the most common side effects.[3]

Phase II Studies

A randomized Phase II study evaluated this compound in combination with gemcitabine (B846) in patients with non-resectable, locally advanced pancreatic cancer.[8]

| Endpoint | Gemcitabine Alone (Arm A) | Gemcitabine + 200 mg this compound (Arm B) | Gemcitabine + 400 mg this compound (Arm C) | Reference |

| Median Overall Survival | 9.9 months | 9.7 months | 12.5 months | [8] |

| 1-Year Survival Rate | 33.9% | 40.7% | 50.6% | [8] |

| Partial Remission (RECIST) | 3.8% | 7.1% | 12.9% | [8] |

The addition of this compound to gemcitabine was well-tolerated and showed a trend towards improved survival and response rates at the higher dose.[8]

A randomized, double-blind Phase II study assessed the efficacy of this compound in combination with capecitabine (B1668275) in the first-line treatment of HER2-negative metastatic breast cancer.[4]

| Endpoint | Capecitabine Alone | Capecitabine + this compound | Reference |

| Median Progression-Free Survival (Prior Adjuvant Chemo) | 4.3 months | 8.3 months | [4] |

| Overall Response Rate (at 24 weeks) | 12% | 20% | [4] |

The combination of this compound and capecitabine demonstrated a notable improvement in progression-free survival in patients who had received prior adjuvant chemotherapy.[4]

Experimental Protocols

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol provides a general method for determining the inhibitory activity of WX-UK1 against purified human uPA.[9]

Materials:

-

Purified human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

WX-UK1 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of WX-UK1 in assay buffer.

-

Add the diluted WX-UK1 or vehicle control to the wells of a 96-well plate.

-

Add the purified uPA enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode.

-

Calculate the rate of substrate cleavage and determine the inhibitory concentration (e.g., IC50) of WX-UK1.

In Vivo Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

This protocol outlines a typical in vivo efficacy study using a PDX model.[10]

Animal Model:

-

Immunocompromised mice (e.g., NOD-scid gamma)

-

Animals are housed in a specific pathogen-free environment.

Procedure:

-

Tumor Implantation: Surgically implant fresh, minced cholangiocarcinoma patient-derived tumor tissue fragments coated in Matrigel into the subcutaneous flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize mice into treatment groups.

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle (e.g., phosphate (B84403) buffer) daily via oral gavage.

-

This compound Treatment Group: Administer this compound (e.g., 70 mg/kg) dissolved in the vehicle daily via oral gavage.

-

-

Data Collection:

-

Monitor the body weight of each mouse twice weekly to assess toxicity.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice.

-

Excise the tumors and record their final weight.

-

Collect tumors and other organs for histological and molecular analysis.

-

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. ascopubs.org [ascopubs.org]

- 5. benchchem.com [benchchem.com]

- 6. s28.q4cdn.com [s28.q4cdn.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Upamostat Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upamostat (WX-671) is an orally bioavailable prodrug of the active serine protease inhibitor, WX-UK1.[1][2] It is under investigation as a therapeutic agent, primarily in oncology.[3] Upamostat's mechanism of action centers on the inhibition of the urokinase-type plasminogen activator (uPA) system, a key pathway involved in tumor invasion and metastasis.[1][2] This technical guide provides a comprehensive overview of the preclinical data for upamostat, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action

Upamostat is an amidoxime (B1450833) prodrug that is converted in the body to its active metabolite, WX-UK1.[2][4][5] WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases.[1] Its primary target is the urokinase-type plasminogen activator (uPA).[1][2] The uPA system is crucial for the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.[6] By inhibiting uPA, WX-UK1 blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[1][7]

Recent studies have shown that WX-UK1 also potently inhibits other serine proteases at nanomolar concentrations, including trypsin-1, trypsin-2, trypsin-3, and matriptase-1.[1] This broader inhibitory profile suggests that the therapeutic effects of upamostat may be attributed to its activity against a range of serine proteases.[1]

Signaling Pathway

The following diagram illustrates the urokinase plasminogen activator (uPA) signaling pathway and the inhibitory action of WX-UK1.

Caption: The uPA signaling pathway and the inhibitory action of upamostat's active metabolite, WX-UK1.

Quantitative Data

In Vitro Efficacy

The following table summarizes the in vitro efficacy of upamostat's active metabolite, WX-UK1.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HuCCT1 | Cholangiocarcinoma | Cell Viability | ~83 | [7] |

In Vivo Efficacy

The following table summarizes the in vivo efficacy of upamostat in a cholangiocarcinoma patient-derived xenograft (PDX) model.

| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |

| Nude Mice (PDX model) | Cholangiocarcinoma | 70 mg/kg, once daily for 6 weeks | Oral gavage | Significantly decreased tumor volume compared to control. No significant changes in body weight were observed. | [8][9] |

Experimental Protocols

In Vitro Cell Viability Assay (SRB Assay)

This protocol is used to assess the effect of upamostat on the viability of cancer cell lines.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Upamostat (or its active metabolite WX-UK1)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of upamostat in complete medium. Add the diluted solutions to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

-

Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.[7]

-

Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[7]

-

Staining: Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add Tris-base solution to each well to solubilize the bound dye.

-

Measurement: Measure the absorbance at a suitable wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Invasion Assay (Boyden Chamber Assay)

This protocol is used to evaluate the effect of upamostat on the invasive potential of cancer cells.[7]

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

Upamostat

-

Matrigel-coated Boyden chamber inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.[7]

-

Drug Treatment: Pre-treat the cells with various concentrations of upamostat or a vehicle control in serum-free medium.[7]

-

Assay Setup: Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate. Add the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.[7]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[7]

-

Cell Removal: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the insert with a suitable fixative (e.g., methanol) and then stain with a staining solution (e.g., crystal violet).

-

Cell Counting: Count the number of invading cells in several microscopic fields.

-

Data Analysis: Compare the number of invading cells in the upamostat-treated groups to the vehicle control group.

In Vivo Xenograft Study

This protocol outlines a typical workflow for evaluating the in vivo efficacy of upamostat in a patient-derived xenograft (PDX) model.[8]

Caption: Experimental workflow for an in vivo cholangiocarcinoma patient-derived xenograft study with upamostat.

Procedure:

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Surgically implant patient-derived cholangiocarcinoma tumor fragments subcutaneously into the flank of each mouse.[8]

-

Tumor Growth and Randomization: Allow tumors to grow to a predetermined size, then randomize the mice into treatment and control groups.

-

Treatment Administration: Administer upamostat (e.g., 70 mg/kg) or a vehicle control daily via oral gavage for a specified period (e.g., 6 weeks).[8]

-

Data Collection: Monitor the body weight of each mouse twice weekly to assess toxicity. Measure tumor dimensions with calipers twice weekly and calculate tumor volume.[8]

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors and record their final weight.[8]

-

Tissue Analysis: A portion of the tumor tissue can be fixed in formalin for histological and immunohistochemical analysis, and another portion can be snap-frozen for molecular analysis.[8]

-

Statistical Analysis: Compare tumor volumes and weights between the treatment and control groups using an appropriate statistical test.

Conclusion

The preclinical data for upamostat demonstrate its potential as an anti-cancer agent through the inhibition of the uPA system and other serine proteases. Its oral bioavailability and efficacy in in vivo models support its continued clinical development. Further research is warranted to explore its efficacy in other cancer types and to fully elucidate the contribution of its broader serine protease inhibitory profile to its anti-tumor activity.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Activation of the anti-cancer agent upamostat by the mARC enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Wx-671 (Upamostat): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wx-671, also known as Upamostat or Mesupron, is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[1][2] Its primary therapeutic rationale is the inhibition of the urokinase-type plasminogen activator (uPA) system, a key pathway implicated in tumor invasion and metastasis.[1][3] Preclinical and clinical investigations have demonstrated the potential of this compound in various oncology settings, including metastatic breast cancer and locally advanced pancreatic cancer.[1][4] This technical guide provides a comprehensive overview of the target identification, validation, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support its mechanism of action.

Target Identification: The Urokinase-Type Plasminogen Activator (uPA) System

The uPA system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a fundamental process in cancer cell invasion and the formation of metastases.[3][5] The system's key components include the serine protease uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).[5] Elevated levels of uPA and uPAR are frequently observed in malignant tumors and correlate with poor patient prognosis.[6]

This compound was developed as a therapeutic agent to disrupt this pathway. It is a prodrug that is metabolically converted to its active form, WX-UK1, which directly inhibits the catalytic activity of uPA.[2][7] By blocking uPA, WX-UK1 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease responsible for ECM degradation.[5] This inhibition of plasmin formation ultimately hinders the invasive capacity of tumor cells.[8]

This compound (Upamostat) Signaling Pathway

The following diagram illustrates the uPA signaling pathway and the inhibitory action of WX-UK1, the active metabolite of this compound.

Caption: The uPA signaling cascade and the inhibitory mechanism of WX-UK1.

Target Validation: Preclinical Evidence

The validation of uPA as the target of this compound's active metabolite, WX-UK1, is supported by a combination of in vitro enzymatic assays, cellular functional assays, and in vivo animal models.

In Vitro Enzymatic Activity

The direct inhibitory effect of WX-UK1 on serine proteases was quantified using enzymatic assays with chromogenic substrates.[4] The key findings are summarized in the table below.

| Enzyme | WX-UK1 Ki (µM) | Stereoselectivity (L- vs D-isomer) | Reference |

| uPA | 0.41 | ~70-fold more active | [4][8] |

| Plasmin | Low micromolar range | ~70-fold more active | [4] |

| Thrombin | Low micromolar range | Not specified | [4] |

| Trypsin-3 | 0.006 (Kd) | Not specified | [9] |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of inhibitor potency. Lower values indicate higher potency.

Cellular Assays of Invasion and Migration

The functional consequence of uPA inhibition by WX-UK1 was assessed in various cancer cell lines using in vitro invasion and migration assays.[8]

| Cell Line | Cancer Type | Assay Type | Effect of WX-UK1 | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | Matrigel Invasion | Up to 50% inhibition of invasion | [8] |

| HeLa | Cervical Carcinoma | Matrigel Invasion | Up to 50% inhibition of invasion | [8] |

In Vivo Animal Models

The anti-tumor and anti-metastatic efficacy of WX-UK1 was evaluated in a rat model of breast cancer.[4]

| Animal Model | Treatment | Effect on Primary Tumor | Effect on Metastasis | Reference |

| BN472 Rat Breast Cancer | WX-UK1 (L-enantiomer) | Dose-dependent impairment of growth | Dose-dependent impairment | [4] |

| BN472 Rat Breast Cancer | WX-UK1 (D-enantiomer) | Inactive | Inactive | [4] |

Pharmacokinetics of this compound (Upamostat) and WX-UK1

Pharmacokinetic studies have been conducted in both preclinical models and human subjects, demonstrating the favorable oral bioavailability of the prodrug this compound and its conversion to the active metabolite WX-UK1.

Preclinical Pharmacokinetics in Rats

| Compound | Route | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |

| Upamostat (this compound) | Intravenous | 0.5 h | 2.0 L/kg | 2.7 L/h/kg | [3] |

Clinical Pharmacokinetics in Head and Neck Cancer Patients

| Compound | Dose of this compound | Cmax (Maximum Concentration) | tmax (Time to Cmax) | Tissue Concentration (ng/g) | Reference |

| WX-UK1 | 100 mg | Variable | 170-360 min | 9 - 297 | [10][11] |

| WX-UK1 | 200 mg | Variable | 140-170 min | 129 - 2480 | [10][11] |

| WX-UK1 | 400 mg | Variable | 100-210 min | 242 - 797 | [10][11] |

Clinical Development

This compound has been evaluated in several clinical trials, primarily in combination with standard-of-care chemotherapy.

Phase II Study in Locally Advanced Pancreatic Cancer (NCT00499265)

A randomized Phase II trial assessed the efficacy and safety of this compound in combination with gemcitabine (B846).[6][12]

| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Gemcitabine alone | 3.8% | 35.3 months | 9.9 months |

| Gemcitabine + 200 mg this compound | 7.1% | 24.0 months | 9.7 months |

| Gemcitabine + 400 mg this compound | 12.9% | 35.7 months | 12.5 months |

Experimental Protocols

In Vitro uPA Inhibition Assay (Chromogenic Substrate)

This protocol describes a method to determine the inhibitory activity of WX-UK1 against purified uPA.

Materials:

-

Purified human uPA

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

WX-UK1 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of WX-UK1 in assay buffer.

-

Add a fixed concentration of purified uPA to each well of the microplate.

-

Add the different concentrations of WX-UK1 to the wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm kinetically for 30-60 minutes.

-

Calculate the reaction rate (slope of the linear portion of the absorbance curve).

-

Determine the percentage of inhibition for each WX-UK1 concentration relative to a vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the WX-UK1 concentration to determine the IC50 value.

Caption: Workflow for the in vitro uPA inhibition assay.

Cell Invasion Assay (Transwell/Boyden Chamber)

This protocol outlines a method to assess the effect of WX-UK1 on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., FaDu, HeLa)

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

Matrigel-coated transwell inserts (8 µm pore size)

-

24-well plate

-

WX-UK1 stock solution (in DMSO)

-

Methanol (for fixation)

-

Crystal violet stain

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-treat the cell suspension with various concentrations of WX-UK1 or vehicle control for a specified time.

-

Add complete medium to the lower chamber of the 24-well plate.

-

Seed the pre-treated cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Remove non-invading cells from the top surface of the insert membrane with a cotton swab.

-

Fix the invaded cells on the bottom of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

Caption: Workflow for the cell invasion assay.

Conclusion

The collective evidence from in vitro, cellular, and in vivo studies strongly supports the identification of the urokinase-type plasminogen activator system as the primary target of this compound's active metabolite, WX-UK1. The validation data demonstrates a clear mechanism of action, leading to the inhibition of cancer cell invasion and metastasis. While clinical trial results have shown modest efficacy in combination therapies, the well-defined target and favorable pharmacokinetic profile of this compound warrant further investigation and potential optimization of its therapeutic application in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. | BioWorld [bioworld.com]

Wx-671: A Comprehensive Technical Guide on Pharmacodynamics and Pharmacokinetics

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Wx-671, also known as Upamostat or Mesupron, is an orally bioavailable small molecule prodrug that is metabolically converted to its active form, WX-UK1. WX-UK1 is a potent inhibitor of the urokinase-type plasminogen activator (uPA) system, a key pathway implicated in tumor invasion and metastasis. This technical guide provides a detailed overview of the pharmacodynamics and pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies, outlining experimental methodologies, and visualizing critical pathways and workflows.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of the uPA system by its active metabolite, WX-UK1.[1] The uPA system plays a crucial role in the degradation of the extracellular matrix, a critical step in cancer cell invasion and the formation of new blood vessels that supply tumors.[2]

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix and activate matrix metalloproteinases (MMPs), further promoting tissue remodeling and cell migration. The uPA/uPAR complex also interacts with other cell surface receptors, such as integrins and G-protein coupled receptors, to activate intracellular signaling pathways that drive cell proliferation, survival, and motility.[3][4] WX-UK1 directly inhibits the enzymatic activity of uPA, thereby blocking these downstream effects.[2]

Pharmacokinetics

This compound is designed for oral administration and is readily absorbed, after which it undergoes metabolic activation to WX-UK1.

Absorption and Bioavailability

Following oral administration, this compound is well-absorbed.

Metabolism

This compound is a prodrug that is converted to its pharmacologically active metabolite, WX-UK1, through a reductive process. This metabolic activation is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system.

References

Upamostat for Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upamostat (WX-671, Mesupron) is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[1][2] Developed as a therapeutic agent for various malignancies, its primary mechanism of action involves the inhibition of the urokinase-type plasminogen activator (uPA) system, a key enzymatic cascade implicated in tumor invasion, metastasis, and angiogenesis.[3][4] This technical guide provides a comprehensive overview of Upamostat, detailing its mechanism of action, summarizing key preclinical and clinical data, and presenting detailed experimental protocols for its evaluation in cancer research.

Mechanism of Action

Upamostat is an inactive prodrug that undergoes metabolic activation to its active form, WX-UK1.[1] This conversion is catalyzed by the mitochondrial amidoxime (B1450833) reducing component (mARC) enzyme system.[5] WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases, with its anti-cancer effects primarily attributed to the inhibition of the uPA system.[1][6]

The uPA system plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[3] Urokinase-type plasminogen activator (uPA), upon binding to its receptor (uPAR) on the cell surface, converts the zymogen plasminogen into the active protease plasmin. Plasmin, a broad-spectrum protease, directly degrades ECM components and activates matrix metalloproteinases (MMPs), which further contribute to ECM degradation.[1] By inhibiting uPA, WX-UK1 effectively halts this proteolytic cascade.[3]

Recent research has also indicated that WX-UK1 inhibits other serine proteases, such as trypsin-1, -2, and -3, and matriptase-1, with high potency.[1] These proteases are also implicated in cancer progression, suggesting a broader anti-cancer activity for Upamostat than solely uPA inhibition.[1][7] Furthermore, the inhibition of trypsins by WX-UK1 may indirectly modulate the Protease-Activated Receptor 2 (PAR2) signaling pathway, which is involved in tumor growth and survival.[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Upamostat's active metabolite, WX-UK1.

Quantitative Data

The following tables summarize the inhibitory activity of Upamostat's active metabolite, WX-UK1, and key findings from preclinical and clinical studies.

In Vitro Inhibitory Activity of WX-UK1

| Serine Protease Target | Ki (nM) | Reference |

| Trypsin-3 | 19 | [8] |

| Urokinase-type Plasminogen Activator (uPA) | 410 | [8] |

Preclinical In Vivo Efficacy of Upamostat

| Cancer Type | Animal Model | Treatment | Key Findings | Reference |

| Cholangiocarcinoma | Patient-Derived Xenograft (Mouse) | Upamostat (70 mg/kg, oral, daily) | Significantly decreased tumor volume compared to control. | [6] |

| Breast Cancer | Orthotopic Transplant (Rat) | WX-UK1 (0.15 - 0.3 mg/kg/day, subcutaneous) | Impaired primary tumor growth and metastasis. | [4] |

Clinical Trial Efficacy of Upamostat

| Cancer Type | Phase | Treatment Arms | Key Efficacy Endpoints & Results | Reference |

| Locally Advanced Pancreatic Cancer | II | A: Gemcitabine (B846) aloneB: Gemcitabine + Upamostat (200 mg daily)C: Gemcitabine + Upamostat (400 mg daily) | Median Overall Survival: - Arm A: 9.9 months- Arm B: 9.7 months- Arm C: 12.5 monthsPartial Remission (RECIST): - Arm A: 3.8%- Arm B: 7.1%- Arm C: 12.9% | [9] |

| HER2-Negative Metastatic Breast Cancer | II | A: Capecitabine + UpamostatB: Capecitabine alone | Median Progression-Free Survival: - Arm A: 8.3 months- Arm B: 7.5 months (not statistically significant) | [10] |

| Locally Advanced/Metastatic Pancreatic Cancer | I | Upamostat (100, 200, 400, 600 mg daily) + Gemcitabine | Response (during first 49 days): - No partial responses- Stable disease: 70.6%- 52.9% of patients had some tumor shrinkage | [1][4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-cancer effects of Upamostat. For in vitro experiments, it is recommended to use the active metabolite, WX-UK1, as the prodrug Upamostat requires metabolic activation that may not occur in standard cell culture.[11]

In Vitro uPA Activity Assay (Fluorometric)

Objective: To determine the inhibitory effect of WX-UK1 on uPA enzymatic activity.

Materials:

-

Purified recombinant human uPA

-

Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

WX-UK1 stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of WX-UK1 in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

In the wells of the 96-well plate, add 50 µL of the WX-UK1 dilutions or controls.

-

Add 25 µL of the purified uPA enzyme solution to all wells except the no-enzyme control.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic uPA substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates).

-

Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration of WX-UK1. Plot the reaction velocity against the WX-UK1 concentration to determine the IC50 value.

Cell Viability Assay (SRB Assay)

Objective: To assess the effect of WX-UK1 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

WX-UK1 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of WX-UK1 in complete medium.

-

Remove the existing medium from the cells and add 100 µL of the WX-UK1 dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with tap water and allow them to air dry completely.

-